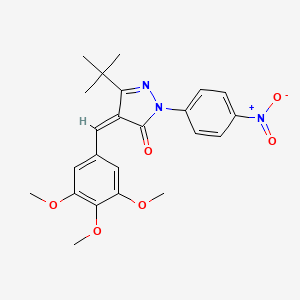
3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C23H25N3O6 and its molecular weight is 439.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The compound can be represented by the following chemical formula:
- Chemical Formula : C₁₃H₁₆N₄O₃
- Molecular Weight : 272.29 g/mol
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has been studied for its effects on cancer cell lines and other biological systems.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives. In vitro evaluations have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HT-29 (colon cancer)
- A549 (lung cancer)
The compound demonstrated an IC50 value indicative of its potency against these cell lines, suggesting a mechanism that may involve the inhibition of cell proliferation and induction of apoptosis.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : Disruption of the cell cycle in cancer cells.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
- Anti-inflammatory Effects : Reduction of pro-inflammatory cytokines that are often upregulated in tumors.
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 15.2 | |
| Antiproliferative | HT-29 | 18.7 | |
| Antiproliferative | A549 | 20.0 |
Case Studies and Research Findings
- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives similar to the compound showed promising results in inhibiting tumor growth in xenograft models, indicating potential for further development as anticancer agents .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of related pyrazole compounds, demonstrating their ability to reduce inflammation markers in vitro and in vivo models .
- Research Findings : Molecular docking studies suggest that this compound may interact with specific protein targets involved in cancer progression, such as kinases and transcription factors associated with cell survival pathways .
科学的研究の応用
Biological Applications
- Antimicrobial Activity : Research indicates that pyrazoline derivatives exhibit significant antimicrobial properties. The presence of the nitrophenyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Antioxidant Properties : The compound demonstrates notable antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies show that pyrazolines can scavenge free radicals effectively, suggesting their potential use in formulations aimed at reducing oxidative damage in biological systems .
- Anti-inflammatory Effects : In vitro studies have indicated that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that 3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one may possess anticancer properties by inducing apoptosis in cancer cells. Further research is needed to elucidate its mechanisms and efficacy against various cancer types .
Material Science Applications
- Photostability : The compound's structure provides excellent photostability, making it suitable for applications in UV protection formulations. Its ability to absorb UV radiation can be beneficial in cosmetic and pharmaceutical products aimed at protecting skin from sun damage .
- Polymer Additives : Due to its chemical stability and antioxidant properties, this pyrazoline derivative can be used as an additive in polymer formulations to enhance durability and resistance to degradation under environmental stressors .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyrazoline derivatives, including this compound. Results showed a significant reduction in bacterial colonies when treated with this compound compared to controls, indicating its potential as a new antimicrobial agent .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on the antioxidant capacity of several pyrazolines, this specific compound demonstrated a high radical-scavenging ability in DPPH assays. The findings suggest that it could play a role in formulations designed to mitigate oxidative stress-related conditions .
特性
IUPAC Name |
(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-23(2,3)21-17(11-14-12-18(30-4)20(32-6)19(13-14)31-5)22(27)25(24-21)15-7-9-16(10-8-15)26(28)29/h7-13H,1-6H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGMJAJXLWWQGE-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













